![molecular formula C18H18N2OS2 B2961328 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 325988-32-7](/img/structure/B2961328.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole and benzo[b]thiophene are heterocyclic compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole and benzo[b]thiophene derivatives is often analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole and benzo[b]thiophene compounds can undergo a variety of chemical reactions, including nucleophilic substitution and acetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole and benzo[b]thiophene derivatives can be analyzed using various techniques, including NMR spectroscopy and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives have been studied for their potential as anti-tubercular agents. Recent synthetic developments have shown that these compounds exhibit in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable with standard reference drugs, indicating their potential for further development as anti-tubercular medications .
Antibacterial Agents
The structure of benzothiazole has been incorporated into quinazolin-4(3H)-ones, which have shown potent antibacterial properties. These compounds have been synthesized and evaluated against a variety of Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models have been generated to understand the activity contributions due to structural and substituent effects .
Antimicrobial Activity
N1-Alkyl/Aryl derivatives of benzothiazole have been designed and synthesized, demonstrating significant antimicrobial activity. This suggests the compound’s utility in developing new antimicrobial agents that could be effective against a range of microbial infections .
Anti-Inflammatory Properties
Novel derivatives of benzothiazole have been synthesized and analyzed for their anti-inflammatory properties. These compounds have shown promising results in vitro and in silico, with some derivatives exhibiting high inhibition values for COX-1 and COX-2, indicating their potential as anti-inflammatory drugs .
Diverse Biological Activities
Thiazoles, including benzothiazole derivatives, have been recognized for their diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, and possess antimicrobial, antifungal, antiviral, and even antitumor properties. This broad spectrum of activity makes them valuable scaffolds for pharmaceutical development .
Quorum Sensing Inhibitors
Certain benzothiazole derivatives have been identified as potent selective inhibitors of the LasB quorum sensing system in Gram-negative bacteria. This application is particularly important in the context of bacterial communication and the regulation of virulence factors, offering a novel approach to antimicrobial therapy .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been studied for their anti-tubercular and anti-inflammatory properties.
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Benzothiazole derivatives may affect various biochemical pathways depending on their specific targets. For instance, if a benzothiazole derivative inhibits COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives can vary widely and would depend on the specific structure of the compound. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if a benzothiazole derivative inhibits COX enzymes, it could potentially reduce inflammation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-2-15(21)20-18-16(11-7-3-5-9-13(11)22-18)17-19-12-8-4-6-10-14(12)23-17/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYGCVUJOCAPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)
![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)
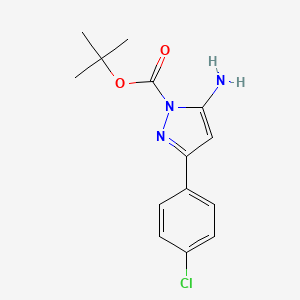
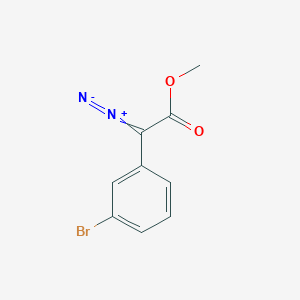
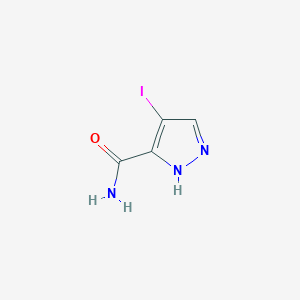
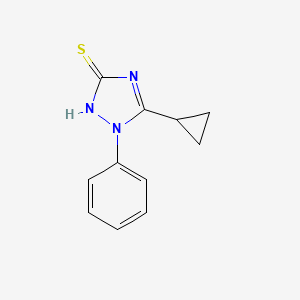

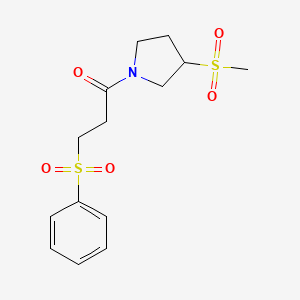
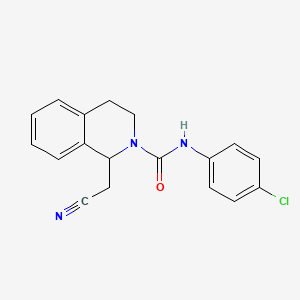
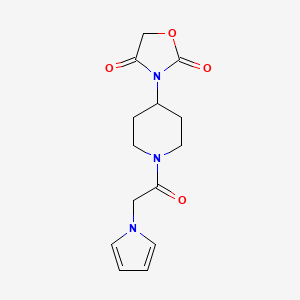
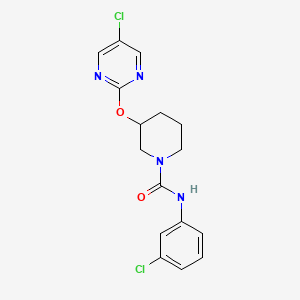
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)